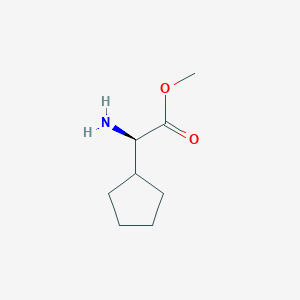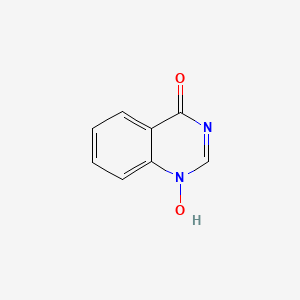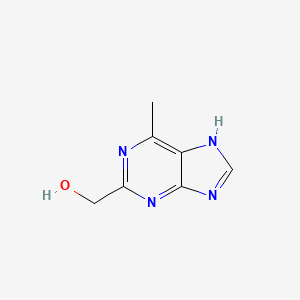
Sodium 2-(pyridin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acétate de sodium 2-(pyridin-3-yl) est un composé organique qui appartient à la classe des dérivés de la pyridine. Il est caractérisé par la présence d'un cycle pyridine lié à un groupe acétate, avec le sodium comme contre-ion.
Méthodes De Préparation
Voies Synthétiques et Conditions Réactionnelles : La synthèse de l'acétate de sodium 2-(pyridin-3-yl) implique généralement la réaction de l'acide pyridine-3-acétique avec l'hydroxyde de sodium. La réaction est réalisée en milieu aqueux, où l'acide pyridine-3-acétique est dissous dans l'eau, et l'hydroxyde de sodium est ajouté pour neutraliser l'acide, formant le sel de sodium.
Méthodes de Production Industrielle : Dans un contexte industriel, la production de l'acétate de sodium 2-(pyridin-3-yl) peut être mise à l'échelle en utilisant de grands réacteurs et des systèmes à flux continu. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté du produit. Le processus implique le contrôle minutieux de la température, du pH et du temps de réaction pour obtenir le résultat souhaité.
Analyse Des Réactions Chimiques
Types de Réactions : L'acétate de sodium 2-(pyridin-3-yl) peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de l'acide pyridine-3-acétique.
Réduction : Les réactions de réduction peuvent convertir le groupe acétate en un alcool ou d'autres groupes fonctionnels.
Substitution : Le cycle pyridine peut subir des réactions de substitution avec divers électrophiles.
Réactifs et Conditions Communes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des électrophiles comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés en présence d'une base.
Principaux Produits :
Oxydation : Dérivés de l'acide pyridine-3-acétique.
Réduction : Pyridine-3-éthanol ou autres formes réduites.
Substitution : Divers dérivés de pyridine substitués.
4. Applications de la Recherche Scientifique
L'acétate de sodium 2-(pyridin-3-yl) a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme brique de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anti-inflammatoires.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans la production de produits pharmaceutiques, d'agrochimiques et d'autres produits chimiques fins.
5. Mécanisme d'Action
Le mécanisme d'action de l'acétate de sodium 2-(pyridin-3-yl) implique son interaction avec des cibles et des voies moléculaires spécifiques. Le cycle pyridine peut interagir avec diverses enzymes et récepteurs, modulant leur activité. Le groupe acétate peut également participer à des réactions biochimiques, contribuant aux effets biologiques globaux du composé.
Composés Similaires :
Acide pyridine-3-acétique : Le composé parent dont l'acétate de sodium 2-(pyridin-3-yl) est dérivé.
Pyridine-3-éthanol : Une forme réduite du composé.
Dérivés de pyridine substitués : Composés avec divers substituants sur le cycle pyridine.
Unicité : L'acétate de sodium 2-(pyridin-3-yl) est unique en raison de sa combinaison spécifique d'un cycle pyridine et d'un groupe acétate, ce qui lui confère des propriétés chimiques et biologiques distinctes. Sa forme de sel de sodium améliore sa solubilité et sa stabilité, ce qui le rend adapté à diverses applications.
Applications De Recherche Scientifique
Sodium 2-(pyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of sodium 2-(pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The acetate group can also participate in biochemical reactions, contributing to the compound’s overall biological effects.
Comparaison Avec Des Composés Similaires
Pyridine-3-acetic acid: The parent compound from which sodium 2-(pyridin-3-yl)acetate is derived.
Pyridine-3-ethanol: A reduced form of the compound.
Substituted pyridine derivatives: Compounds with various substituents on the pyridine ring.
Uniqueness: this compound is unique due to its specific combination of a pyridine ring and an acetate group, which imparts distinct chemical and biological properties. Its sodium salt form enhances its solubility and stability, making it suitable for various applications.
Propriétés
Formule moléculaire |
C7H6NNaO2 |
|---|---|
Poids moléculaire |
159.12 g/mol |
Nom IUPAC |
sodium;2-pyridin-3-ylacetate |
InChI |
InChI=1S/C7H7NO2.Na/c9-7(10)4-6-2-1-3-8-5-6;/h1-3,5H,4H2,(H,9,10);/q;+1/p-1 |
Clé InChI |
AZPRFAFVXXRCDO-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CN=C1)CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11918112.png)
![6-Vinylbenzo[d]thiazole](/img/structure/B11918124.png)






![(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B11918165.png)



